molecular formula C12H14BrNO3 B8159122 Methyl 5-bromo-6-(cyclopentyloxy)nicotinate

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate

Cat. No.: B8159122
M. Wt: 300.15 g/mol
InChI Key: CCHIZMXOHAPQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate is a substituted nicotinic acid derivative with a bromine atom at the 5-position and a cyclopentyloxy group at the 6-position of the pyridine ring. This compound is likely utilized as a pharmaceutical intermediate, akin to Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4), which is employed in drug synthesis and medical ingredients .

Properties

IUPAC Name

methyl 5-bromo-6-cyclopentyloxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)8-6-10(13)11(14-7-8)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHIZMXOHAPQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)OC2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate typically involves the following steps:

    Bromination: The starting material, 6-hydroxynicotinic acid, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Esterification: The brominated product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 5-bromo-6-hydroxynicotinate.

    Etherification: Finally, the hydroxyl group at the 6-position is converted to a cyclopentyloxy group using cyclopentanol and a suitable base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclopentyloxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Methyl 5-bromo-6-(cyclopentyloxy)nicotinyl alcohol.

    Oxidation: Methyl 5-bromo-6-(cyclopentyloxy)nicotinic acid.

Scientific Research Applications

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and cyclopentyloxy groups contribute to the compound’s binding affinity and specificity, influencing its pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent patterns are summarized below:

Compound Name CAS No. Molecular Formula Substituents Similarity Score
Methyl 5-bromo-6-methoxynicotinate 46311221 C₈H₈BrNO₃ 5-Br, 6-OCH₃ 0.96 (reference)
6-Bromo-2-methoxynicotinic acid 67367-26-4 C₇H₆BrNO₃ 6-Br, 2-OCH₃ 0.96
Methyl 2-bromo-5-methylnicotinate 168629-64-9 C₈H₈BrNO₂ 2-Br, 5-CH₃ 0.94
Ethyl 5-bromo-6-methylnicotinate 1190862-70-4 C₉H₁₀BrNO₂ 5-Br, 6-CH₃, ethyl ester N/A
Methyl 5-bromo-6-(cyclopentyloxy)nicotinate Not specified Likely C₁₂H₁₄BrNO₃ 5-Br, 6-O-(cyclopentyl) N/A

Key Observations :

  • Substituent Position : Bromine at the 5-position (as in the target compound) versus 2- or 6-positions in analogs alters electronic effects. For example, 5-bromo substitution directs reactivity toward coupling reactions at the 2- and 4-positions of the pyridine ring .
  • Alkoxy Groups : The cyclopentyloxy group (bulky, lipophilic) contrasts with smaller alkoxy groups (e.g., methoxy in CAS 46311221), which may reduce solubility but improve membrane permeability in drug candidates .
  • Ester Moieties : Methyl esters (e.g., CAS 46311221) are more hydrolytically stable than ethyl esters (CAS 1190862-70-4), affecting metabolic pathways .

Physicochemical Properties

Infrared (IR) and elemental analysis data from Methyl 2-bromo-6-chloronicotinate (Table 1, ) provide benchmarks for comparison:

  • IR Peaks: A carbonyl (C=O) stretch at 1748 cm⁻¹ and ether (C-O) stretch at 1257 cm⁻¹ are typical for ester and alkoxy groups, respectively. The cyclopentyloxy group in the target compound would likely show similar C-O stretches but with minor shifts due to steric effects .
  • Elemental Analysis : Close agreement between theoretical and experimental values (e.g., 48.08% C vs. 48.38% found) validates purity, a critical factor for pharmaceutical intermediates .

Biological Activity

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate is an organic compound derived from nicotinic acid, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H16BrNO3, characterized by a bromine atom at the 5-position and a cyclopentyloxy group at the 6-position of the pyridine ring. These modifications influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine and cyclopentyloxy groups enhance its binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.

Potential Targets:

  • Enzymes : It may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptors : The compound could act on nicotinic acetylcholine receptors or other relevant receptors implicated in various diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry. Below are key findings from various studies:

Anti-inflammatory and Anticancer Properties

  • Case Study : In a study investigating compounds for anti-inflammatory effects, this compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and psoriasis .
  • Cancer Research : The compound has been evaluated for its anticancer properties against several cancer cell lines, showing promising results in inhibiting cell proliferation in non-small cell lung cancer and breast cancer models .

Data Table: Biological Activity Summary

Activity TypeTarget Disease/ConditionObserved EffectReference
Anti-inflammatoryRheumatoid ArthritisInhibition of cytokines
AnticancerNon-small Cell Lung CancerReduced cell proliferation
AnticancerBreast CancerInduction of apoptosis

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties.

Applications Include:

  • Drug Development : Used in synthesizing novel anti-inflammatory and anticancer drugs.
  • Biochemical Assays : Employed to study enzyme interactions and receptor binding affinities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
Methyl 5-bromo-6-methoxynicotinateMethoxy group instead of cyclopentyloxyModerate anti-inflammatory effects
Methyl 5-bromo-6-chloronicotinateChlorine atom at the 6-positionLower anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.